![molecular formula C18H12ClN5O2S B2705396 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-33-4](/img/structure/B2705396.png)
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 1H-1,2,3-triazol-5-amine group, and a 3-chlorophenyl group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting potential biological activity.
Molecular Structure Analysis
The molecule’s structure includes several heterocyclic rings, which are likely to influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the amine group in the 1H-1,2,3-triazol-5-amine moiety could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings and polar functional groups could impact its solubility, stability, and reactivity .Scientific Research Applications
Optoelectronic Materials
The compound’s structure includes a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9’-spirobifluorene fragment as the electron donor (D). These key features are connected through a thiophene π-linker . The fully π-conjugated structure results in excellent electronic properties, with energy gaps falling in the range of 2.5–3.0 eV. This makes it valuable for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Electroluminescent Devices
The compound’s thermal stability and photophysical properties contribute to its potential as a host material in electroluminescent (EL) devices. Specifically, when used as a host, it exhibits yellowish-green and yellow-green emissions, which is unique for organic-small molecules. These properties make it promising for developing novel, low-weight, and fully organic dopants for EL devices .
Anticancer Research
While not directly mentioned in the literature, the thiazolo[5,4-d]thiazole scaffold has been explored in the context of anticancer research. Derivatives of this scaffold have shown promising activity against cancer cells. For example, substitution at position 4 with a nitrophenyl moiety led to improved potency, as observed in compound IT10 . Further investigations into the specific anticancer mechanisms of related compounds could reveal additional applications.
Phenotype Associations
Although not exhaustive, the compound’s chemical structure may be associated with specific phenotypes. For detailed information, you can explore the CTDBase entry for this compound .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2S/c19-11-2-1-3-12(7-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-4-5-14-15(6-10)26-9-25-14/h1-8H,9,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJNAOGMOGJGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC(=CC=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine |
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